1-Fluoro-4-(nitroethynyl)benzene
Description
1-Fluoro-4-(nitroethynyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 1-position and a nitroethynyl (-C≡C-NO₂) group at the 4-position.
The nitrovinyl group (-CH=CH-NO₂) introduces conjugation effects, influencing electronic properties and reactivity.
Properties
CAS No. |
474661-11-5 |
|---|---|
Molecular Formula |
C8H4FNO2 |
Molecular Weight |
165.12 g/mol |
IUPAC Name |
1-fluoro-4-(2-nitroethynyl)benzene |
InChI |
InChI=1S/C8H4FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H |
InChI Key |
WNJZGQPEJZTIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#C[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-4-(nitroethynyl)benzene typically involves the introduction of a nitroethynyl group to a fluorobenzene derivative. One common method includes the nitration of fluorobenzene followed by the introduction of an ethynyl group through a series of reactions involving various reagents and catalysts. Industrial production methods may involve large-scale nitration and subsequent functionalization processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-(nitroethynyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as phenoxide, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and phenoxide ions. .
Scientific Research Applications
1-Fluoro-4-(nitroethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(nitroethynyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets, enhancing its effectiveness in certain applications .
Comparison with Similar Compounds
Ethynyl-Substituted Fluorobenzenes
1-Fluoro-4-(phenylethynyl)benzene and 1-fluoro-4-((4-methoxyphenyl)ethynyl)benzene exhibit distinct electronic profiles due to ethynyl substituents. Key NMR
- 1-Fluoro-4-(phenylethynyl)benzene :
- 1-Fluoro-4-((4-methoxyphenyl)ethynyl)benzene :
Comparison : Ethynyl groups increase planarity and conjugation, whereas nitrovinyl/nitroethynyl groups introduce strong electron-withdrawing effects, altering reactivity in cross-coupling reactions .
Sulfonyl- and Silyl-Substituted Derivatives
- 1-Fluoro-4-(phenylsulfonyl)benzene (CAS: 312-31-2):
- 1-Fluoro-4-(trimethylsilyl)benzene (CAS: 455-17-4):
Comparison : Sulfonyl and silyl substituents differ markedly in electronic and steric effects compared to nitrovinyl/ethynyl groups, which are more reactive in electrophilic substitutions.
Nitro-Substituted Analogues
- 1-Fluoro-4-iodo-2-nitrobenzene :
- 1-Fluoro-4-(2-nitrovinyl)benzene :
Comparison : Nitro groups deactivate the aromatic ring toward electrophilic attack but activate it toward nucleophilic substitution, contrasting with ethynyl/silyl groups that enhance electron density.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
1-Fluoro-4-(nitroethynyl)benzene, a compound with notable chemical properties, has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Understanding its biological activity is crucial for potential applications in drug development and synthetic chemistry. This article compiles diverse research findings, including case studies, data tables, and relevant literature to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula: CHFNO
- Molecular Weight: 141.10 g/mol
- CAS Number: 350-46-9
Biological Activity Overview
1-Fluoro-4-(nitroethynyl)benzene exhibits various biological activities, primarily attributed to its structural characteristics, including the presence of a nitro group and a fluorine atom. These functional groups can influence the compound's reactivity and interaction with biological systems.
- Antimicrobial Activity : Research indicates that compounds with nitro groups can exhibit antimicrobial properties. The nitro group may undergo reduction in bacterial cells, leading to the formation of reactive intermediates that disrupt cellular functions.
- Cytotoxicity : Studies have reported that derivatives of nitrobenzene compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
- Neuroactivity : Some studies suggest that fluorinated compounds can interact with neurotransmitter systems, potentially affecting neuronal signaling pathways. This interaction could be leveraged for developing neuroprotective agents or treatments for neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various nitro-substituted benzene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 1-fluoro-4-(nitroethynyl)benzene showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1-Fluoro-4-(nitroethynyl)benzene | 32 | S. aureus |
| 1-Fluoro-4-(nitroethynyl)benzene | 64 | E. coli |
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of 1-fluoro-4-(nitroethynyl)benzene were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 30 |
Research Findings
Recent studies have focused on the synthesis and characterization of new derivatives based on 1-fluoro-4-(nitroethynyl)benzene to enhance its biological activity. Modifications to the nitro group or the ethynyl moiety have been explored to improve selectivity and potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
